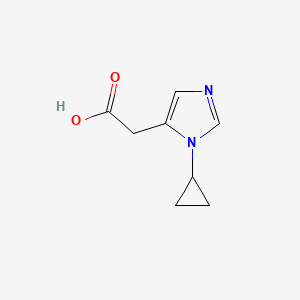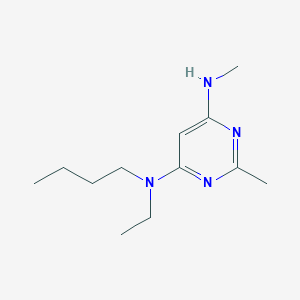![molecular formula C10H10FN B1470617 3-[(4-Fluorophenyl)methylidene]azetidine CAS No. 1502038-83-6](/img/structure/B1470617.png)
3-[(4-Fluorophenyl)methylidene]azetidine
Übersicht
Beschreibung
3-[(4-Fluorophenyl)methylidene]azetidine, or 3-FPMA, is a heterocyclic compound with a five-membered ring. It is a fluorinated derivative of azetidine, a cyclic amine with a three-membered ring. 3-FPMA has a variety of uses in scientific research, including as an inhibitor of enzymes and as an intermediate in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and other biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis of Transitional Metal Ion Complexes
The compound has been used in the synthesis of transitional metal ion complexes. These complexes have been synthesized and characterized based on elemental analysis, conductance, magnetic susceptibility, IR, UV-Visible, ESR, X-RD, and TGA/DTA . The complexes are covalent in nature with octahedral geometry .
Microbial Activity
The transitional metal ion complexes synthesized using “3-[(4-Fluorophenyl)methylidene]azetidine” have been screened for their antimicrobial activity. It has been found that these complexes show more activity towards certain bacteria than the Schiff base .
Synthesis of Azetidines
The compound has been used in the synthesis of azetidines. In a research paper, it was reported that La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines . This reaction proceeded in high yields even in the presence of acid-sensitive and Lewis basic functional groups .
Pharmaceutical Testing
“3-[(4-Fluorophenyl)methylidene]azetidine” is used for pharmaceutical testing. It is used as a reference standard for accurate results .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methylidene]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVSRQDWFPVKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methylidene]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















